4-Bromo-7-chloroquinazoline Provides Regioselective Cross-Coupling Control Unattainable with Symmetrical 4,7-Dihaloquinazolines
In palladium-catalyzed cross-coupling reactions, 4-bromo-7-chloroquinazoline exhibits a distinct chemoselectivity that is not possible with symmetrical 4,7-dihaloquinazoline analogs like 4,7-dichloroquinazoline or 4,7-dibromoquinazoline. Studies on chloro-bromo substituted quinazolines demonstrate that the C(4)-Cl bond is more activated and undergoes substitution preferentially over the C(7)-Br bond [1]. This intrinsic regioselectivity allows for sequential functionalization, a crucial capability for building complex, unsymmetrical molecular architectures in a controlled manner.
| Evidence Dimension | Regioselectivity in cross-coupling reactions |
|---|---|
| Target Compound Data | C(4)-Cl bond > C(7)-Br bond in terms of activation for substitution |
| Comparator Or Baseline | 4,7-Dichloroquinazoline (both positions equivalent, no intrinsic regioselectivity) or 4,7-Dibromoquinazoline (both positions equivalent) |
| Quantified Difference | Qualitative preference for C(4)-Cl over C(7)-Br (not quantified as a ratio) |
| Conditions | Palladium-catalyzed cross-coupling reactions, based on comparative studies of chloro-bromo and chloro-iodo quinazolines [1]. |
Why This Matters
This regioselectivity is critical for planning multi-step syntheses, ensuring the correct functional group is installed at the desired position first, which is a key factor in optimizing synthetic routes and overall yield.
- [1] Mphahlele, M. J., Paumo, H. K., Rhyman, L., & Ramasami, P. (2014). Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. *Journal of Organic Chemistry*, 79(16), 7459-7471. View Source
